molecular formula C18H16ClN3O3S3 B2652261 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 922021-49-6

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2652261
CAS No.: 922021-49-6
M. Wt: 453.97
InChI Key: MWLMOTOWDBVOJG-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a novel, high-potency small-molecule inhibitor designed for advanced biochemical research. It exhibits selective activity against Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme implicated in key disease pathways. By potently inhibiting USP2, this compound modulates the stability of critical protein substrates, offering a powerful tool for investigating targeted therapeutic strategies. Its primary research value lies in two key areas: oncology and virology. In cancer research, USP2 inhibition can destabilize oncoproteins such as MDM2 and Aurora-A, leading to the reactivation of tumor suppressor pathways and induction of apoptosis in malignant cells . This makes the compound a promising candidate for studying novel treatments for various cancers. Furthermore, in antiviral research, particularly for coronaviruses, USP2 serves as a physiological deubiquitinase of the host ACE2 receptor. Inhibiting USP2 can promote the downregulation of ACE2 surface expression, potentially blocking viral entry and providing a therapeutic approach for infections like SARS-CoV-2 . This dual mechanism underscores its significant utility in dissecting the role of ubiquitination in disease biology and in the development of novel targeted therapies.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S3/c1-26-16-5-3-2-4-15(16)21-17(23)10-13-11-27-18(20-13)22-28(24,25)14-8-6-12(19)7-9-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLMOTOWDBVOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the chlorophenyl group. The final step involves the acylation of the thiazole derivative with 2-(methylthio)phenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. Scale-up processes are also developed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • The methylthio group on the phenyl ring offers greater lipophilicity compared to methoxy or unsubstituted analogs, which may improve bioavailability .

Physicochemical Properties

  • Solubility : Sulfonamido groups generally improve aqueous solubility via hydrogen bonding, contrasting with chloro or phenyl substituents in simpler analogs .

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic sulfonamide derivative characterized by its unique structural features, including a thiazole ring and sulfonamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in treating inflammatory and infectious diseases.

Chemical Structure and Properties

  • IUPAC Name: 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-(methylthio)phenyl)acetamide
  • Molecular Formula: C16H16ClN3O3S2
  • Molecular Weight: 411.88 g/mol
  • Purity: Typically around 95%

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it has shown promise as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in mediating inflammatory responses. The presence of the thiazole and sulfonamide groups is associated with antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity and Therapeutic Applications

Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:

  • Anti-inflammatory: The compound's inhibition of p38 MAPK suggests it may be effective in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.
  • Antimicrobial: The structural features imply potential antibacterial and antifungal activities, making it a candidate for developing new antibiotics.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(2-(4-fluorophenylsulfonamido)thiazol-4-yl)-N-(3-chlorophenyl)acetamideSimilar thiazole and sulfonamide groupsAntimicrobial
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamideDifferent substituent on the phenyl ringAnti-inflammatory
2-(2-(4-bromophenylsulfonamido)thiazol-4-yl)-N-(3-fluorophenyl)acetamideBromine instead of chlorineAntifungal

Case Studies and Research Findings

  • Inhibition Studies: In vitro studies have demonstrated that this compound effectively inhibits p38 MAPK activity, leading to decreased production of pro-inflammatory cytokines in cell models.
  • Antimicrobial Testing: Preliminary antimicrobial assays indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
  • Toxicological Assessments: Safety profiles are being evaluated through various toxicity assays, which are crucial for determining the therapeutic window for clinical applications.

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